2-(1,3-Dithiolan-2-yl)cycloheptanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithiolan-2-yl)cycloheptanone is an organic compound characterized by a seven-membered cycloheptanone ring attached to a 1,3-dithiolan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithiolan-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolan-2-yl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dithiolan-2-yl)cycloheptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithiolan-2-yl)cycloheptanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,3-Dithiolan-2-yl)cycloheptanone involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiolane: A simpler analog with similar reactivity but lacking the cycloheptanone ring.
1,3-Dithiane: Another related compound with a six-membered ring instead of a five-membered dithiolan ring.
Uniqueness
2-(1,3-Dithiolan-2-yl)cycloheptanone is unique due to its combination of a seven-membered cycloheptanone ring and a 1,3-dithiolan-2-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51717-64-7 |
---|---|
Molekularformel |
C10H16OS2 |
Molekulargewicht |
216.4 g/mol |
IUPAC-Name |
2-(1,3-dithiolan-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C10H16OS2/c11-9-5-3-1-2-4-8(9)10-12-6-7-13-10/h8,10H,1-7H2 |
InChI-Schlüssel |
ITIKPJFUKFUPSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)C2SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.